molecular formula C20H16N4O3S B2381840 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide CAS No. 893980-35-3

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2381840
CAS No.: 893980-35-3
M. Wt: 392.43
InChI Key: DVGWYDYVOARLGR-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazothiazoles. The structure of this compound includes an imidazo[2,1-b]thiazole ring, which is a fused heterocyclic system containing both nitrogen and sulfur atoms, making it a unique scaffold for drug development .

Preparation Methods

The synthesis of 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[2,1-b]thiazole core can be synthesized through the reaction of 2-aminothiazole with α-haloketones . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole ring can bind to the active sites of enzymes, inhibiting their activity . This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication, thereby preventing cell division and inducing apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-8-15(6-7-18(12)24(26)27)19(25)21-16-5-3-4-14(9-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWYDYVOARLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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